

# An In-depth Technical Guide to the Thermochemical Properties of Acetoxyacetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acetoxyacetyl chloride*

Cat. No.: *B084561*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the thermochemical properties of **Acetoxyacetyl chloride** (CAS No. 13831-31-7). Recognizing the current gap in publicly available experimental thermochemical data for this compound, this document provides a comprehensive overview of its known physical properties, synthesis, and reactivity, alongside a detailed protocol for determining its thermochemical properties using high-accuracy computational chemistry methods.

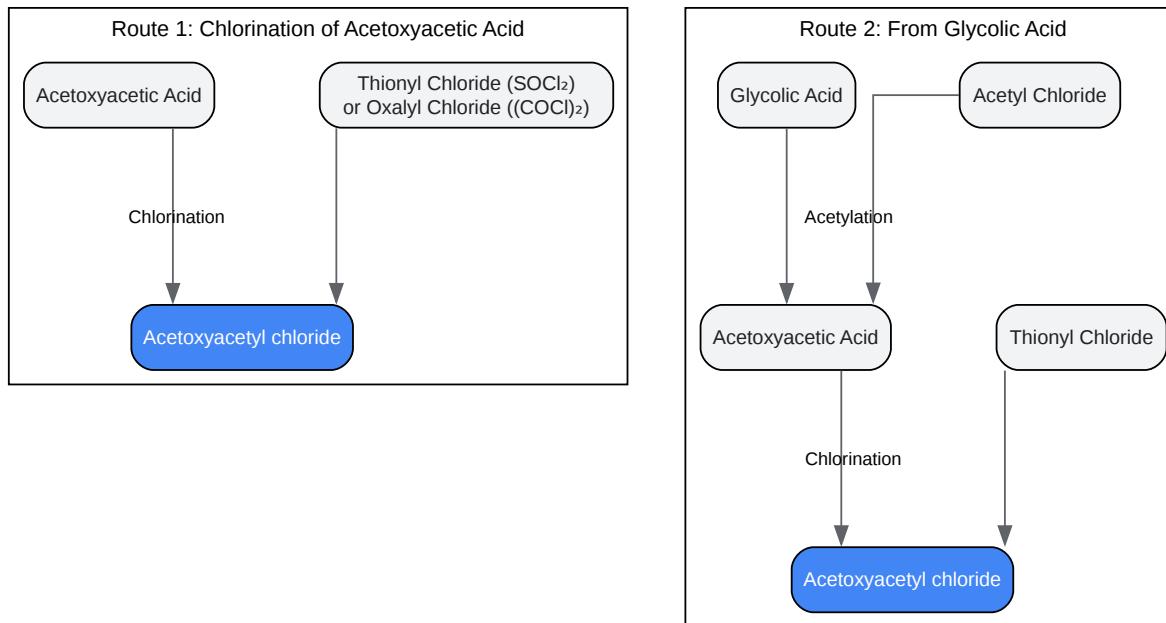
## Introduction to Acetoxyacetyl Chloride

**Acetoxyacetyl chloride**, with the chemical formula  $C_4H_5ClO_3$ , is a reactive acyl chloride that serves as a crucial intermediate in a variety of organic syntheses.<sup>[1]</sup> Its bifunctional nature, possessing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective introduction of different chemical functionalities into a target molecule.<sup>[1]</sup> This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.<sup>[1][2]</sup> Notably, it is used in the synthesis of  $\beta$ -lactams, a core structural motif in many antibiotics, and in the preparation of glycolylhydroxamic acids.<sup>[1]</sup>

## Available Physical and Chemical Properties

While extensive experimental thermochemical data is not readily available, a summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Acetoxyacetyl Chloride**


| Property                              | Value                                              | Source(s) |
|---------------------------------------|----------------------------------------------------|-----------|
| CAS Number                            | 13831-31-7                                         | [2]       |
| Molecular Formula                     | C <sub>4</sub> H <sub>5</sub> ClO <sub>3</sub>     | [3]       |
| Molecular Weight                      | 136.53 g/mol                                       | [2][3]    |
| Appearance                            | Colorless to pale yellow transparent fuming liquid | [2]       |
| Boiling Point                         | 55 °C at 12 mmHg                                   | [4]       |
| Density                               | 1.27 g/mL at 25 °C                                 | [4]       |
| Refractive Index (n <sub>20/D</sub> ) | 1.428                                              | [4]       |
| Flash Point                           | 71 °C (159.8 °F) - closed cup                      |           |
| Reactivity                            | Reacts violently with water                        | [4]       |

## Synthesis and Reactivity

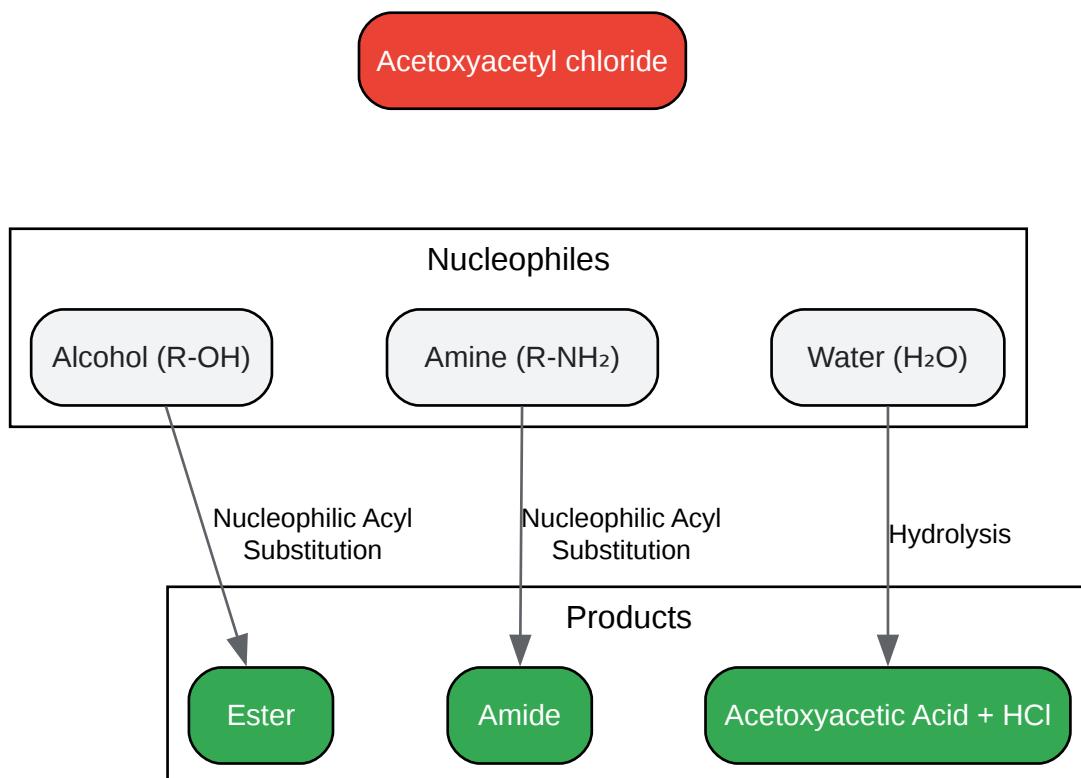
### Synthesis of Acetoxyacetyl Chloride

The most established method for synthesizing **Acetoxyacetyl chloride** is through the chlorination of acetoxyacetic acid.[1] Common chlorinating agents for this transformation include thionyl chloride (SOCl<sub>2</sub>), oxalyl chloride ((COCl)<sub>2</sub>), and phosphorus trichloride (PCl<sub>3</sub>).[1] The reaction with thionyl chloride is often heated, while the reaction with oxalyl chloride is typically performed at low temperatures (0–5°C) under anhydrous conditions to manage its exothermicity.[1]

Another synthetic route involves the reaction of glycolic acid with acetyl chloride to first form acetoxyacetic acid, which is then chlorinated.[3][5]

[Click to download full resolution via product page](#)

Caption: Common synthetic routes to **Acetoxyacetyl chloride**.


## Reactivity Profile

As a derivative of a carboxylic acid, **Acetoxyacetyl chloride** readily undergoes nucleophilic acyl substitution.<sup>[1]</sup> The highly electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.<sup>[2]</sup>

Key reactions include:

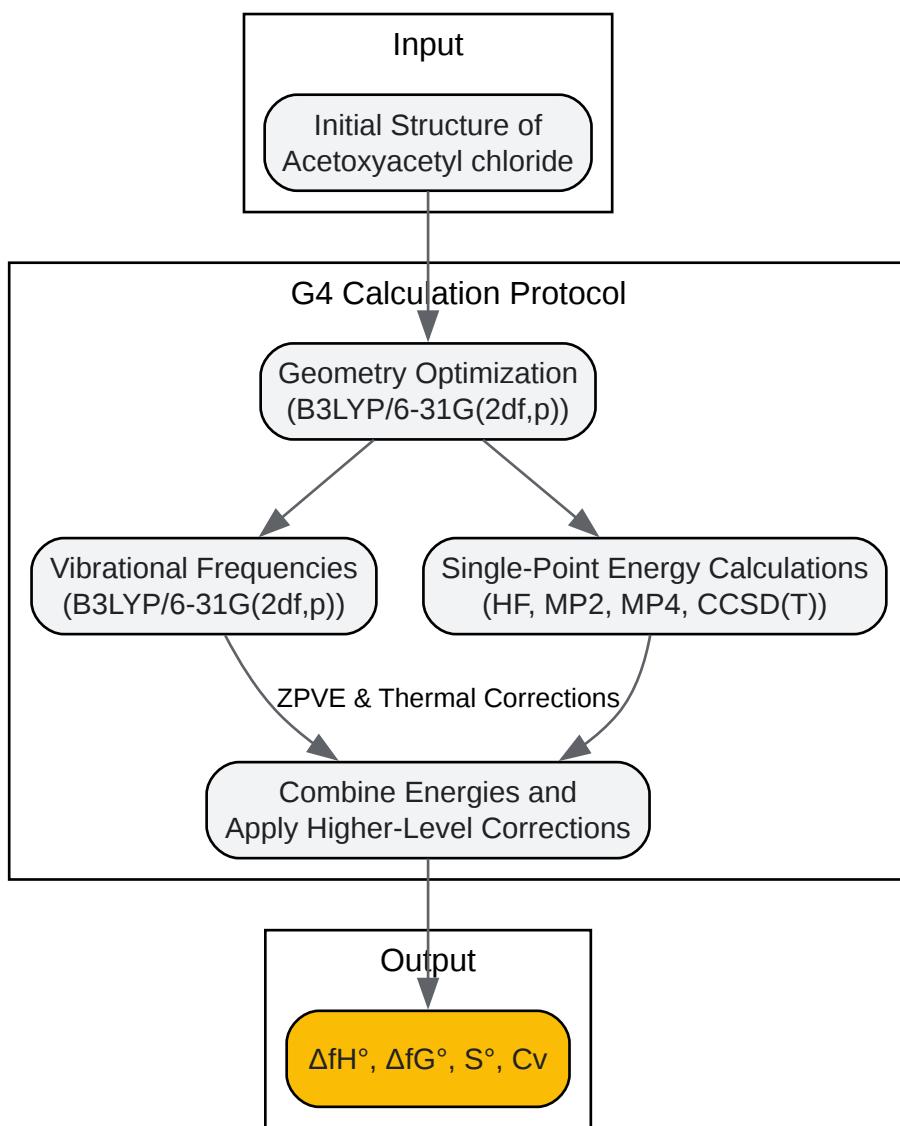
- Reaction with Alcohols: Forms the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.<sup>[1]</sup>

- Reaction with Amines: Leads to the formation of amides.[1]
- Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen chloride.[2]



[Click to download full resolution via product page](#)

Caption: Nucleophilic acyl substitution reactions of **Acetoxyacetyl chloride**.


## Determination of Thermochemical Properties: A Computational Approach

Due to the absence of experimental thermochemical data for **Acetoxyacetyl chloride**, a robust and reliable alternative is the use of high-level ab initio computational methods. The Gaussian-4 (G4) theory is a state-of-the-art composite quantum chemistry method designed for the accurate calculation of thermochemical properties such as enthalpies of formation, Gibbs free energies of formation, entropies, and heat capacities.[6][7][8]

# Proposed Computational Protocol: Gaussian-4 (G4) Theory

The G4 theory involves a series of calculations that systematically approximate the exact solution of the non-relativistic Schrödinger equation for a given molecule.[7][8] The protocol is as follows:

- Geometry Optimization: The molecular geometry of **Acetoxyacetyl chloride** is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[7][8] This provides a reliable equilibrium structure.
- Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[7][9]
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP-optimized geometry. These include:
  - Hartree-Fock (HF) energy extrapolation to the complete basis set limit.[7]
  - Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculation with the 6-31G(d) basis set.[7][8]
  - Møller-Plesset perturbation theory calculations (MP2 and MP4) with larger basis sets.[9]
- Higher-Level Corrections (HLC): The individual energy components are combined, and empirical higher-level corrections are added to account for remaining basis set and correlation effects.[7][8]
- Calculation of Thermochemical Properties: The final G4 energy, combined with the ZPVE and thermal corrections from the frequency calculation, is used to determine the standard enthalpy of formation ( $\Delta_fH^\circ$ ), standard Gibbs free energy of formation ( $\Delta_fG^\circ$ ), standard entropy ( $S^\circ$ ), and heat capacity ( $C_v$ ).



[Click to download full resolution via product page](#)

Caption: Workflow for the G4 computational protocol.

## Prospective Experimental Determination of Enthalpy of Formation

For future experimental validation, the standard enthalpy of formation of liquid **Acetoxyacetyl chloride** could be determined using combustion calorimetry.[10][11]

# Experimental Protocol: Moving-Bomb Combustion Calorimetry

- Sample Preparation: A known mass of high-purity **Acetoxyacetyl chloride** is encapsulated in a sample holder (e.g., a polyester bag) of known mass and heat of combustion.
- Calorimeter Setup: The sample is placed in a platinum crucible inside a combustion bomb. A known quantity of water and often a reducing agent (like arsenious oxide solution) are added to the bomb to ensure a well-defined final state for the chlorine-containing products. The bomb is then pressurized with high-purity oxygen.
- Combustion: The bomb is placed in a calorimeter with a precisely known quantity of water. The sample is ignited, and the temperature change of the water is monitored with high precision.
- Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[12][13]
- Corrections: Corrections are applied for the ignition energy, the heat of combustion of the sample holder, and the formation of nitric acid from residual nitrogen in the bomb.
- Enthalpy of Formation Calculation: The standard enthalpy of combustion is determined from the corrected energy of combustion. The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and HCl(aq)).

## Conclusion

**Acetoxyacetyl chloride** is a valuable and reactive intermediate in organic synthesis. While there is a notable absence of publicly available experimental thermochemical data, this guide has summarized its known physical properties and reactivity. Furthermore, a detailed computational protocol using Gaussian-4 theory has been presented as a reliable method for obtaining the necessary thermochemical data, which is crucial for process safety assessments, reaction optimization, and the development of thermodynamic models. The prospective experimental protocol for combustion calorimetry provides a pathway for future validation of the computationally derived values.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Acetoxyacetyl chloride | 13831-31-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. [PDF] Gaussian-4 theory. | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Acetoxyacetyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084561#thermochemical-properties-of-acetoxyacetyl-chloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)